molecular formula C17H12F3N3O4S B2792082 N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 866157-06-4

N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2792082
CAS No.: 866157-06-4
M. Wt: 411.36
InChI Key: QKRPWOJRFFBQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethoxy group at the para position of the benzene ring and a pyrazinyloxy-substituted phenyl group attached to the sulfonamide nitrogen. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the pyrazinyloxy group may influence electronic properties and target binding interactions .

Properties

IUPAC Name

N-(3-pyrazin-2-yloxyphenyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-13-4-6-15(7-5-13)28(24,25)23-12-2-1-3-14(10-12)26-16-11-21-8-9-22-16/h1-11,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRPWOJRFFBQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=CN=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a pyrazinyloxy group and a trifluoromethoxy substituent. The molecular formula is C15H13F3N2O3SC_{15}H_{13}F_{3}N_{2}O_{3}S, and it has a molecular weight of approximately 368.33 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₃F₃N₂O₃S
Molecular Weight368.33 g/mol
CAS Number84529-60-2
SolubilitySoluble in DMSO, sparingly soluble in water

Research indicates that compounds similar to this compound often exhibit their biological effects through inhibition of specific enzymes or receptors. For instance, sulfonamides are known to inhibit carbonic anhydrase and various other enzymes involved in metabolic pathways.

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Compounds with sulfonamide moieties can inhibit carbonic anhydrase, which is crucial for maintaining acid-base balance in biological systems.
  • NaV1.7 Inhibition : Similar compounds have been identified as selective inhibitors for sodium channels (NaV1.7), which are implicated in pain signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects through modulation of inflammatory mediators.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy and safety profiles of this compound:

  • Study on NaV1.7 Inhibitors : A series of diaryl ether heterocyclic sulfonamides were evaluated for their ability to selectively inhibit NaV1.7 channels, with some compounds demonstrating significant potency and selectivity .
  • Antimicrobial Evaluation : A study published in PubMed highlighted the efficacy of pyrazole derivatives against various bacterial strains, suggesting that modifications such as the trifluoromethoxy group could enhance activity .
  • In Vitro Antitumor Activity : Research has indicated that similar sulfonamides can induce apoptosis in cancer cell lines, suggesting a potential mechanism for antitumor activity through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Sulfonamide core : Common in enzyme inhibitors (e.g., carbonic anhydrase, soluble epoxide hydrolase).
  • Trifluoromethoxy group : Improves pharmacokinetic properties via electron-withdrawing effects and resistance to oxidative metabolism.
  • Pyrazinyloxy-phenyl substituent : Unique to this compound, distinguishing it from analogs with pyridinyl, thienyl, or alkylamine substituents.

Physicochemical Properties

A comparative analysis of molecular weight, solubility, and melting points (where available) is summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reported Activities References
N-[3-(2-Pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide (Target) C₁₇H₁₃F₃N₃O₄S* ~420.36 Pyrazinyloxy, trifluoromethoxy Not specified
N-{2-[3-(2-Pyridinyl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzenesulfonamide C₁₇H₁₅F₃N₄O₃S 420.39 Pyridinyl-pyrazolyl ethyl Not reported
N-[4-[2-(Propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide C₁₈H₂₁F₃N₂O₃S 428.47 Propylaminoethyl Potential therapeutic uses (unspecified)
N-(2-Thienylmethyl)-4-(trifluoromethoxy)benzenesulfonamide C₁₂H₁₀F₃NO₃S₂ 337.34 Thienylmethyl Not reported
N-[2-methyl-3-(trifluoromethyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide C₁₅H₁₁F₆NO₃S 399.31 Trifluoromethylphenyl Not specified

*Inferred formula based on structural analysis.

Key Differentiators

  • The pyrazinyloxy group may enhance π-π stacking or hydrogen bonding compared to pyridinyl or thienyl groups.
  • Trifluoromethoxy vs. Trifluoromethyl : The former offers better metabolic stability, while the latter increases hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.